molecular formula C8H6BrFO B2739459 3-Bromo-6-fluoro-2-methylbenzaldehyde CAS No. 1785354-53-1

3-Bromo-6-fluoro-2-methylbenzaldehyde

Cat. No.: B2739459
CAS No.: 1785354-53-1
M. Wt: 217.037
InChI Key: XXNWYNYTRIRTOX-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6BrFO. It is a compound of interest in organic synthesis due to its unique structural features, which include bromine, fluorine, and a formyl group attached to a benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 3-Bromo-6-fluoro-2-methylbenzaldehyde typically involves the bromination and fluorination of 2-methylbenzaldehyde. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Bromo-6-fluoro-2-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

3-Bromo-6-fluoro-2-methylbenzaldehyde is extensively used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-methylbenzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. In pharmaceutical applications, its mechanism of action involves interacting with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways .

Comparison with Similar Compounds

3-Bromo-6-fluoro-2-methylbenzaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable for targeted synthetic applications.

Properties

IUPAC Name

3-bromo-6-fluoro-2-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-6(4-11)8(10)3-2-7(5)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNWYNYTRIRTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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